1-Aminothioxanthen-9-one
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Overview
Description
1-Aminothioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the first position of the thioxanthone structure.
Preparation Methods
The synthesis of 1-Aminothioxanthen-9-one can be achieved through several methods. One common synthetic route involves the reaction of thioxanthone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino derivative .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Aminothioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Aminothioxanthen-9-one involves its interaction with molecular targets and pathways within biological systems. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
1-Aminothioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the amino group. Thioxanthone is used in photochemistry and as a photosensitizer.
1-Chlorothioxanthen-9-one: A derivative with a chlorine atom instead of an amino group. It has different chemical properties and applications.
2-Aminothioxanthen-9-one: Another amino derivative, but with the amino group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
40021-31-6 |
---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-aminothioxanthen-9-one |
InChI |
InChI=1S/C13H9NOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2 |
InChI Key |
ZSSOUAIRYPTMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)N |
Origin of Product |
United States |
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